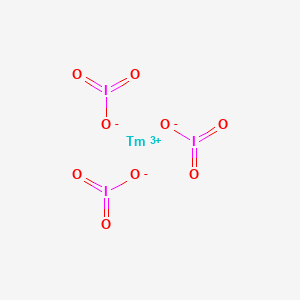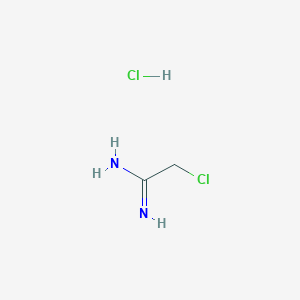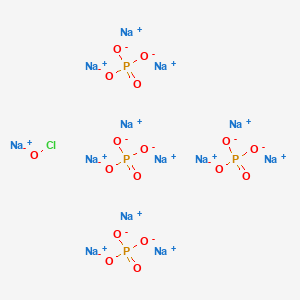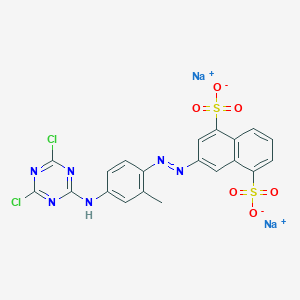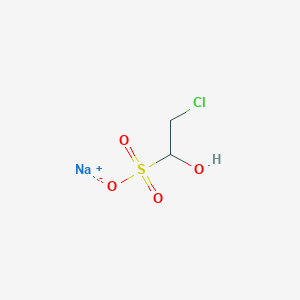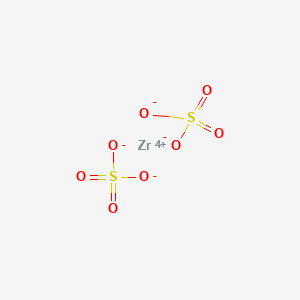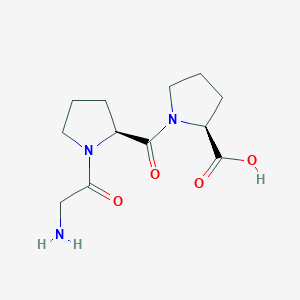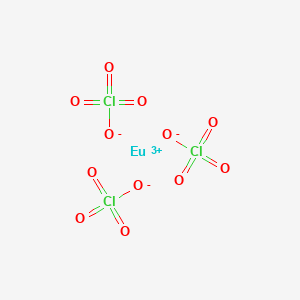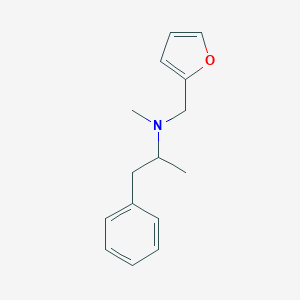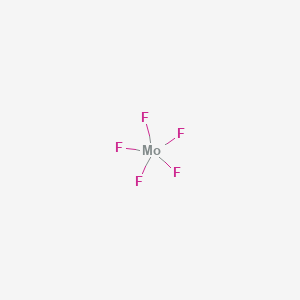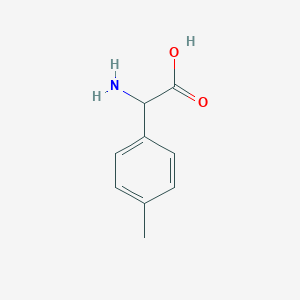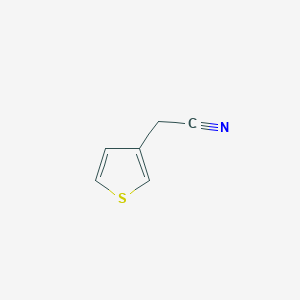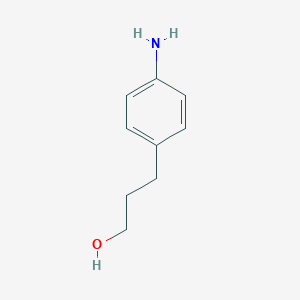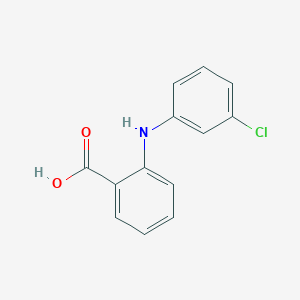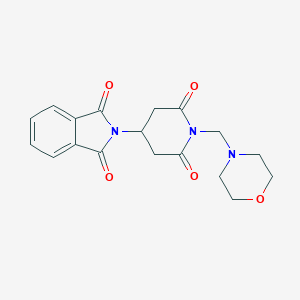
Morpholino-beta-thalidomide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholino-beta-thalidomide is a synthetic molecule that has been widely used in scientific research. It is a derivative of thalidomide, a drug that was originally developed as a sedative but was later found to cause birth defects. Morpholino-beta-thalidomide has a similar chemical structure to thalidomide but does not have the same harmful effects.
Wirkmechanismus
The exact mechanism of action of morpholino-beta-thalidomide is not fully understood. However, it is believed to work by modulating the activity of certain proteins and signaling pathways in cells. It has been shown to inhibit the activity of TNF-alpha, a cytokine that is involved in inflammation. It has also been shown to inhibit the activity of angiogenic factors, which are involved in the growth of blood vessels.
Biochemische Und Physiologische Effekte
Morpholino-beta-thalidomide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using morpholino-beta-thalidomide in lab experiments is its specificity. It has been shown to have a high degree of selectivity for certain proteins and signaling pathways, which makes it a useful tool for studying these processes. However, one limitation of using morpholino-beta-thalidomide is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in experiments.
Zukünftige Richtungen
There are many potential future directions for research on morpholino-beta-thalidomide. One area of research is the development of new derivatives of morpholino-beta-thalidomide that have improved properties, such as increased potency or selectivity. Another area of research is the application of morpholino-beta-thalidomide in new areas of research, such as regenerative medicine or infectious disease. Finally, there is a need for more research on the mechanism of action of morpholino-beta-thalidomide, which could lead to a better understanding of its biological activity and potential therapeutic applications.
Conclusion
Morpholino-beta-thalidomide is a synthetic molecule that has been widely used in scientific research. It has anti-inflammatory, anti-angiogenic, and anti-tumor properties, and has been used in a variety of research applications. While there are some limitations to its use, there are many potential future directions for research on morpholino-beta-thalidomide. Overall, it is a valuable tool for studying biological processes and has the potential to lead to new therapeutic applications in the future.
Synthesemethoden
Morpholino-beta-thalidomide is synthesized by reacting thalidomide with morpholine in the presence of a base. The reaction results in the replacement of one of the hydrogen atoms on the phthalimide ring of thalidomide with a morpholine group. The resulting molecule has a morpholine group attached to the phthalimide ring, which gives it a different chemical and biological activity than thalidomide.
Wissenschaftliche Forschungsanwendungen
Morpholino-beta-thalidomide has been used in a variety of scientific research applications, including cancer research, immunology, and neuroscience. It has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor properties. It has also been used as a tool to study the role of certain proteins and signaling pathways in various biological processes.
Eigenschaften
CAS-Nummer |
10329-96-1 |
|---|---|
Produktname |
Morpholino-beta-thalidomide |
Molekularformel |
C18H19N3O5 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
2-[1-(morpholin-4-ylmethyl)-2,6-dioxopiperidin-4-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H19N3O5/c22-15-9-12(10-16(23)20(15)11-19-5-7-26-8-6-19)21-17(24)13-3-1-2-4-14(13)18(21)25/h1-4,12H,5-11H2 |
InChI-Schlüssel |
FDOBAWPDCWCNRJ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CN2C(=O)CC(CC2=O)N3C(=O)C4=CC=CC=C4C3=O |
Kanonische SMILES |
C1COCCN1CN2C(=O)CC(CC2=O)N3C(=O)C4=CC=CC=C4C3=O |
Andere CAS-Nummern |
10329-96-1 |
Synonyme |
1-(morpholinomethyl)-4-phthalimidopiperidine-2,6- dione CG 603 CG-603 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



